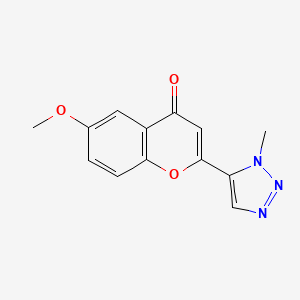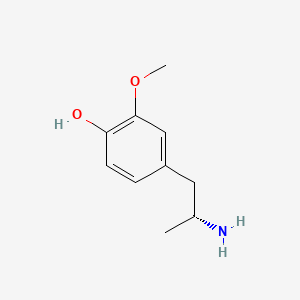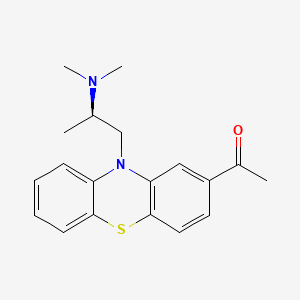
Aceprometazine, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aceprometazine, ®-, is a phenothiazine derivative with neuroleptic and anti-histamine properties. It is not widely prescribed but is used in combination with meprobamate for the treatment of sleep disorders in France under the trade name Mepronizine . It is structurally related to the phenothiazine derivative veterinary drug acepromazine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Aceprometazine is synthesized through a series of chemical reactions involving phenothiazine derivatives. One common synthetic route involves the reaction of 2-acetylphenothiazine with 2-chloropropyldimethylamine . The reaction conditions typically include the use of solvents such as methanol and diethylamine, and the process is conducted under controlled temperatures and pressures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of aceprometazine involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions. The final product is purified using techniques such as chromatography and crystallization to ensure high purity and quality .
Analyse Chemischer Reaktionen
Types of Reactions
Aceprometazine undergoes various chemical reactions, including:
Oxidation: Aceprometazine can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert aceprometazine to its corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the phenothiazine ring, leading to various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired product but typically involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted phenothiazine derivatives. These products have different pharmacological properties and can be used for various therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Aceprometazine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to produce various phenothiazine derivatives.
Biology: Studied for its effects on neurotransmitter systems and its potential use in treating neurological disorders.
Medicine: Used in combination with other drugs for the treatment of sleep disorders and anxiety.
Industry: Employed in the production of veterinary drugs and as a precursor for other pharmaceutical compounds
Wirkmechanismus
Aceprometazine exerts its effects by acting as an antagonist on various postsynaptic receptors, including dopaminergic, serotonergic, histaminergic, alpha-adrenergic, and muscarinic receptors . By blocking these receptors, aceprometazine can induce sedation, reduce anxiety, and alleviate symptoms of allergic reactions. It can cross the blood-brain barrier and bind to H1-receptors in the central nervous system, leading to its sedative effects .
Vergleich Mit ähnlichen Verbindungen
Aceprometazine is similar to other phenothiazine derivatives, such as:
Acepromazine: Used primarily in veterinary medicine as a sedative and antiemetic.
Chlorpromazine: Used as an antipsychotic agent in the treatment of schizophrenia and bipolar disorder.
Promethazine: Used as an antihistamine and antiemetic.
Compared to these compounds, aceprometazine has unique properties due to its specific receptor binding profile and combination with meprobamate for the treatment of sleep disorders .
Eigenschaften
CAS-Nummer |
1254332-66-5 |
|---|---|
Molekularformel |
C19H22N2OS |
Molekulargewicht |
326.5 g/mol |
IUPAC-Name |
1-[10-[(2R)-2-(dimethylamino)propyl]phenothiazin-2-yl]ethanone |
InChI |
InChI=1S/C19H22N2OS/c1-13(20(3)4)12-21-16-7-5-6-8-18(16)23-19-10-9-15(14(2)22)11-17(19)21/h5-11,13H,12H2,1-4H3/t13-/m1/s1 |
InChI-Schlüssel |
XLOQNFNTQIRSOX-CYBMUJFWSA-N |
Isomerische SMILES |
C[C@H](CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(=O)C)N(C)C |
Kanonische SMILES |
CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(=O)C)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


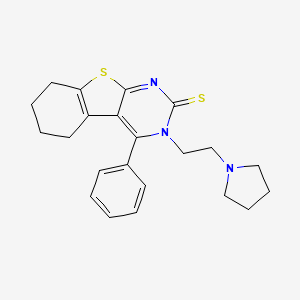
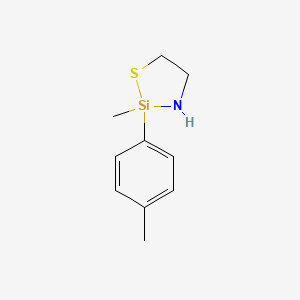

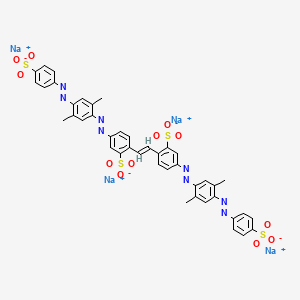
![2-Ethoxy-2-oxoethyl 4-[(5-cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxopyridin-3-yl)azo]benzoate](/img/structure/B12719805.png)
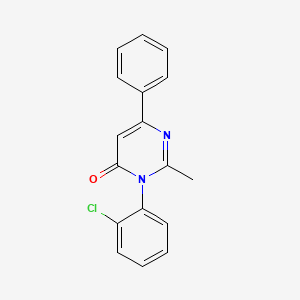
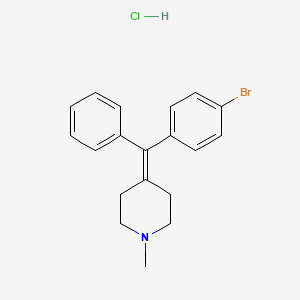

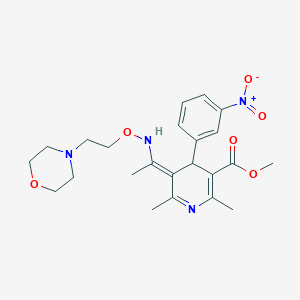
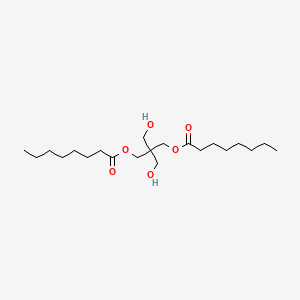
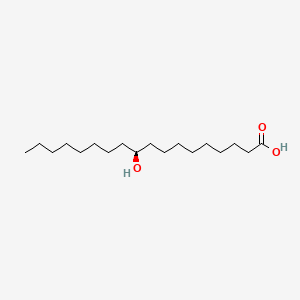
![methyl (1Z)-N-[[(3'aR,4S,7'S,7'aR)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-yl]oxysulfinyl-methylcarbamoyl]oxy-2-(dimethylamino)-2-oxoethanimidothioate](/img/structure/B12719856.png)
